1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 899762-66-4
Cat. No.: VC2665414
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899762-66-4 |
|---|---|
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 1-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C21H23NO4/c1-13(2)18-9-4-14(3)10-19(18)26-17-7-5-16(6-8-17)22-12-15(21(24)25)11-20(22)23/h4-10,13,15H,11-12H2,1-3H3,(H,24,25) |
| Standard InChI Key | AELIEVTZHBOVCP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
Introduction
Chemical Identity and Physical Properties
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is identified by the CAS Registry Number 899762-66-4. The compound has a defined molecular structure characterized by a phenoxy linkage between an isopropyl-methylphenyl group and the oxopyrrolidine-carboxylic acid moiety .
Structural Characteristics
The molecular architecture of this compound comprises several distinct structural components:
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A 5-oxopyrrolidine-3-carboxylic acid core
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A phenyl ring directly attached to the nitrogen of the pyrrolidine
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A phenoxy linkage connecting to a second aromatic ring
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2-Isopropyl and 5-methyl substituents on the terminal phenyl ring
This arrangement creates a molecule with multiple potential interaction sites that could be relevant for biological activity .
Physical and Chemical Data
The compound is characterized by the following physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃NO₄ |
| Molecular Weight | 353.42 g/mol |
| CAS Number | 899762-66-4 |
| IUPAC Name | 1-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C21H23NO4/c1-13(2)18-9-4-14(3)10-19(18)26-17-7-5-16(6-8-17)22-12-15(21(24)25)11-20(22)23/h4-10,13,15H,11-12H2,1-3H3,(H,24,25) |
| Standard InChIKey | AELIEVTZHBOVCP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
Table 1: Physicochemical properties of 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Structural Analysis and Molecular Features
The 5-oxopyrrolidine core of this compound represents a significant pharmacophore found in various biologically active molecules. The 3-carboxylic acid substituent on the pyrrolidine ring provides an important functional group that can participate in hydrogen bonding and other interactions critical for biological activity .
Key Structural Features
The structural features that potentially contribute to the compound's chemical behavior and biological activity include:
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The 5-oxopyrrolidine ring system, which provides a rigid scaffold
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The carboxylic acid group at position 3 of the pyrrolidine ring
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The phenoxy linkage, which adds flexibility to the molecule
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The isopropyl and methyl substituents on the terminal phenyl ring, which contribute to lipophilicity
These structural elements create a molecule with an extended conformation that may enable it to interact with various biological targets.
Structure-Activity Relationships
The structural elements present in 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid suggest potential biological activity based on known properties of similar compounds.
Comparison with Related Oxopyrrolidine Derivatives
Table 2: Structural comparison of 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid with related compounds
Analytical Methods for Identification and Characterization
Standard analytical techniques applicable for the identification and characterization of 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: Expected to show signals for the isopropyl methyl groups, aromatic protons, and pyrrolidine ring protons
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¹³C-NMR: Would display signals for carbonyl carbons, aromatic carbons, and aliphatic carbons
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for the carboxylic acid group (O-H stretch, C=O stretch)
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Amide carbonyl absorption of the pyrrolidine ring
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C-O stretch for the phenoxy linkage
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Mass Spectrometry:
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Molecular ion peak at m/z 353
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Fragmentation pattern specific to the structural features
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Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be effective for purity assessment and identification when compared with standards.
Future Research Directions
Based on the structural features and the activities of related compounds, several promising research directions for 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid include:
Structure Modification Studies
Systematic modification of the basic structure could lead to derivatives with enhanced biological activities. Potential modifications include:
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Variation of substituents on the terminal phenyl ring
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Modification of the phenoxy linkage
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Derivatization of the carboxylic acid group to form esters, amides, or other functional groups
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Introduction of additional functional groups on the pyrrolidine ring
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